Triethylene glycol diacrylate

Hydrogels Biomaterials Drug delivery

Triethylene glycol diacrylate (TEGDA), CAS 1680-21-3, is a difunctional acrylate monomer in the poly(ethylene glycol) diacrylate series, characterized by a triethylene glycol backbone (three ethylene oxide units) terminated by two reactive acrylate groups. This linear, hydrophilic structure yields a low-viscosity liquid (10–25 mPa·s at 25°C) with a density of approximately 1.11 g/mL and a molecular weight of 258.3 g/mol.

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
CAS No. 1680-21-3
Cat. No. B157822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylene glycol diacrylate
CAS1680-21-3
Synonymstriethylene glycol diacrylate
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCOCCOCCOC(=O)C=C
InChIInChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2
InChIKeyINQDDHNZXOAFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylene Glycol Diacrylate (TEGDA) CAS 1680-21-3: Technical Specifications and Class Positioning


Triethylene glycol diacrylate (TEGDA), CAS 1680-21-3, is a difunctional acrylate monomer in the poly(ethylene glycol) diacrylate series, characterized by a triethylene glycol backbone (three ethylene oxide units) terminated by two reactive acrylate groups . This linear, hydrophilic structure yields a low-viscosity liquid (10–25 mPa·s at 25°C) with a density of approximately 1.11 g/mL and a molecular weight of 258.3 g/mol . TEGDA is supplied as a crosslinking monomer for UV/EB-curable coatings, adhesives, hydrogels, dental composites, and 3D printing resins, with commercial grades typically containing MEHQ inhibitor at 400–1200 ppm to prevent premature polymerization .

Why Triethylene Glycol Diacrylate (TEGDA) Cannot Be Simply Replaced by DEGDA, TTEGDA, or PEGDA


The glycol diacrylate series (DEGDA, TEGDA, TTEGDA, PEGDA) are not drop-in interchangeable monomers. Variations in ethylene oxide chain length fundamentally alter crosslinking kinetics, network architecture, and resulting mechanical performance. Shorter-chain analogs (e.g., DEGDA) produce denser, more brittle networks with higher polymerization shrinkage, while longer-chain variants (TTEGDA, PEGDA) yield softer, more swellable materials with reduced tensile strength [1]. A head-to-head study of cationic hydrogels demonstrated that TEGDA-crosslinked systems exhibited the maximum ultimate tensile strength and Young's modulus among tested crosslinkers (DEGDMA, TEGDA, PEGDMA) [2]. Substituting TEGDA without reformulation will shift the balance between flexibility and mechanical integrity, potentially compromising performance in applications where this specific combination is required [1][3].

Triethylene Glycol Diacrylate (TEGDA) Quantitative Differentiation Evidence Versus Closest Analogs


TEGDA vs. PEGDMA and DEGDMA: Maximum Ultimate Tensile Strength and Young's Modulus in Cationic Hydrogels

In a direct comparative study of crosslinkers for cationic hydrogels (dimethylaminoethylmethacrylate-co-vinylpyrrolidone), TEGDA-crosslinked hydrogels exhibited the maximum ultimate tensile strength and Young's modulus among the three crosslinkers tested (TEGDA, DEGDMA, and PEGDMA) [1]. TEGDA provided superior mechanical reinforcement relative to the more flexible PEGDMA and the shorter-chain DEGDMA. The study explicitly states: 'Maximum swelling and elongation at break were associated with the PEGDMA-crosslinked hydrogels whereas TEGDA-crosslinked hydrogels exhibited the maximum ultimate tensile strength and Young's modulus.' [1]

Hydrogels Biomaterials Drug delivery

TEGDA vs. TEGDMA and EDMA: Retention of Compressive Strength in Dental Composites After Hygroscopic Aging

A 60-day accelerated aging study in distilled water at 37°C compared four diluents in visible-light-cured dental composites: TEGDMA, EDMA, TEGDA, and TTEGDA [1]. Samples with TEGDA and TTEGDA showed large deviations in compressive strength during the first 28 days but then stabilized—they 'did not deteriorate further and were found either to show improvement upon ageing or to remain constant' [1]. In contrast, TEGDMA samples showed 'better strength values initially' but 'deteriorate[d] slowly upon storage in distilled water up to 60 days' [1]. The study concluded that TEGDA and TTEGDA composites exhibit better long-term strength retention under hygroscopic conditions compared to TEGDMA [1].

Dental composites Restorative materials Hygroscopic stability

TEGDA as Optimal Crosslinker for Controlled Release in Bone Applications Among pHEMA Crosslinkers

A systematic study of four crosslinking agents (DVB, EGDMA, TEGDA, PEGDA) in poly(2-hydroxyethyl methacrylate) (pHEMA) networks evaluated swelling, surface roughness, hardness, and stiffness [1]. The study concluded that 'TEGDA and PEGDA appeared to be the two most suitable crosslinking agents for controlled release of bioactive molecules in bone' [1]. Correlations between crosslink chain length and hardness/stiffness of hydrated crosslinked pHEMA were established, with TEGDA providing an optimal intermediate chain length that balances mechanical properties and release characteristics [1].

pHEMA Bone regeneration Controlled release

TEGDA vs. DEGDA, TTEGDA, and PEGDA: Intermediate Crosslinking Kinetics by DSC Analysis

A dynamic DSC study of free-radical bulk polymerization of four straight-chain diacrylates (DEGDA, TEGDA, TTEGDA, PEGDA-600) examined the effect of backbone chain length on crosslinking kinetics [1]. While the study provided detailed kinetic parameters for DEGDA (average heat of polymerization 524.2 J/g, activation energy 108.8 kJ/mol), TEGDA occupies an intermediate position in the series between the shortest (DEGDA) and longer-chain analogs (TTEGDA, PEGDA) [1]. This intermediate chain length correlates with an intermediate crosslinking density, balancing network tightness with flexibility [1]. The rate of polymerization was found manyfold greater at 20–60% conversion than at the initial stage (2–8% conversion) across all acrylates [1].

Polymerization kinetics DSC Crosslinking density

Triethylene Glycol Diacrylate (TEGDA): Recommended Application Scenarios Based on Quantitative Evidence


Hydrogel Coatings for Urological and Other Bioactive Medical Devices Requiring High Mechanical Integrity

Select TEGDA as the crosslinker for cationic hydrogel coatings (e.g., dimethylaminoethylmethacrylate-co-vinylpyrrolidone systems) where maximum ultimate tensile strength and Young's modulus are required [1]. TEGDA-crosslinked hydrogels outperform both shorter-chain DEGDMA and longer-chain PEGDMA in mechanical reinforcement, making them suitable for load-bearing or abrasion-resistant medical device coatings [1].

Dental Restorative Composites with Prolonged Hygroscopic Stability Requirements

Use TEGDA as a reactive diluent in visible-light-cured dental composites when long-term mechanical stability in the aqueous oral environment is a priority [1]. Evidence demonstrates that TEGDA-based composites stabilize after an initial 28-day conditioning period and do not exhibit the continuous deterioration observed with TEGDMA-based formulations, potentially extending restoration service life [1].

pHEMA-Based Scaffolds for Controlled Release of Bioactive Molecules in Bone Regeneration

Incorporate TEGDA as the crosslinker in pHEMA hydrogels designed for bone tissue engineering and controlled drug delivery applications [1]. Comparative studies of four crosslinking agents identified TEGDA and PEGDA as the two most suitable options for this application class; TEGDA provides the intermediate crosslink chain length that optimizes the balance between mechanical support and release kinetics [1].

Photopolymer Resin Formulations Requiring Intermediate Crosslinking Density and Balanced Mechanical Properties

Select TEGDA as the difunctional monomer when formulating UV/EB-curable coatings, 3D printing resins, or adhesives that require a crosslinker with intermediate ethylene oxide chain length [1]. TEGDA occupies the optimal position in the DEGDA–TEGDA–TTEGDA–PEGDA series, providing faster kinetics and higher strength than longer-chain analogs while avoiding the excessive shrinkage and brittleness associated with shorter-chain DEGDA [1]. Its low viscosity (10–25 mPa·s at 25°C) also facilitates high-solids, low-VOC formulations [2].

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